molecular formula C11H10ClN3O2S B8676317 N-(4-(6-chloropyridazin-3-yl)phenyl)methanesulfonamide

N-(4-(6-chloropyridazin-3-yl)phenyl)methanesulfonamide

Cat. No.: B8676317
M. Wt: 283.73 g/mol
InChI Key: TXERJCWSEPWVGV-UHFFFAOYSA-N
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Description

N-(4-(6-chloropyridazin-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H10ClN3O2S and its molecular weight is 283.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

N-[4-(6-chloropyridazin-3-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C11H10ClN3O2S/c1-18(16,17)15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7,15H,1H3

InChI Key

TXERJCWSEPWVGV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask was added 3,6-dichloropyridazine (20.1 mmole), 4-(methylsulfonylamino)phenylboronic acid (20.1 mmole), tetrakis(triphenylphosphine)palladium (1.00 mmole), 2M Na2CO3 (30 mL), and 1,2-dimethoxyethane (120 mL). The resulting reaction mixture was heated at 85 C for 22 hours. The reaction mixture was diluted with ethyl acetate and filtered through celite. The filtrate was washed with water. The organic extract was dried over Na2SO4 and evaporated in vacuo. The crude residue was purified by biotage column chromatography eluting with 4:1 ethyl acetate to hexane mixture to afford N-(4-(6-chloropyridazin-3-yl)phenyl)methanesulfonamide.
Quantity
20.1 mmol
Type
reactant
Reaction Step One
Quantity
20.1 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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